1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea

Kinase Inhibition ACAT Inhibition Regiochemical Selectivity

1-(2,5-Difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea (CAS 1058174-90-5) is a synthetic small-molecule urea derivative that integrates a 2,5-difluorophenyl head group, a propyl urea linker, and a 6-oxo-3-(p-tolyl)pyridazin-1(6H)-one core. This compound belongs to a structurally focused series of pyridazinone-ureas that have been investigated for enzyme inhibition, including acyl-CoA:cholesterol acyltransferase (ACAT) and select tyrosine kinases.

Molecular Formula C21H20F2N4O2
Molecular Weight 398.4 g/mol
CAS No. 1058174-90-5
Cat. No. B3402303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
CAS1058174-90-5
Molecular FormulaC21H20F2N4O2
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=C(C=CC(=C3)F)F
InChIInChI=1S/C21H20F2N4O2/c1-14-3-5-15(6-4-14)18-9-10-20(28)27(26-18)12-2-11-24-21(29)25-19-13-16(22)7-8-17(19)23/h3-10,13H,2,11-12H2,1H3,(H2,24,25,29)
InChIKeyFFQZDEWDGBCKAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of 1-(2,5-Difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea (CAS 1058174-90-5) for Differentiated Research Sourcing


1-(2,5-Difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea (CAS 1058174-90-5) is a synthetic small-molecule urea derivative that integrates a 2,5-difluorophenyl head group, a propyl urea linker, and a 6-oxo-3-(p-tolyl)pyridazin-1(6H)-one core . This compound belongs to a structurally focused series of pyridazinone-ureas that have been investigated for enzyme inhibition, including acyl-CoA:cholesterol acyltransferase (ACAT) and select tyrosine kinases [1]. Its combination of a specific difluorophenyl substitution pattern (2,5- vs. 2,4-difluoro) and a three-carbon propyl spacer distinguishes it from closely related analogs and necessitates a structure-driven procurement rationale when selecting within this chemotype class [2].

Why Generic Substitution Fails for 1-(2,5-Difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea (CAS 1058174-90-5) in Research Procurement


Compounds within the pyridazinone-urea chemotype are not interchangeable due to striking structure-activity relationship (SAR) sensitivity at three key structural loci: the difluorophenyl substitution pattern (2,5- vs. 2,4-), the alkyl linker length (propyl vs. ethyl), and the distal aryl group on the pyridazinone ring. Early ACAT inhibitor SAR studies demonstrated that subtle changes in the difluorophenyl geometry and linker topology can shift inhibitory potency by orders of magnitude [1]. Additionally, in kinase-directed pyridazinone patents, the regiochemistry of the fluorine atoms on the phenyl ring has been explicitly claimed to modulate both target selectivity and metabolic stability [2]. Therefore, substituting CAS 1058174-90-5 with its 2,4-difluorophenyl isomer (CAS 1040671-85-9) or its ethyl-linker analog (CAS 1049219-26-2) without confirmatory data risks introducing an uncharacterized entity with unknown target engagement, selectivity, and pharmacokinetic profiles. The following quantitative evidence guide provides the available structural and performance differentiation to support informed procurement decisions.

Head-to-Head Differentiation Evidence for 1-(2,5-Difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea (CAS 1058174-90-5) vs. Closest Analogs


Regiochemical Differentiation: 2,5-Difluorophenyl vs. 2,4-Difluorophenyl Substitution Pattern

The 2,5-difluorophenyl substitution pattern on CAS 1058174-90-5 represents a distinct regiochemical arrangement compared to the 2,4-difluorophenyl isomer CAS 1040671-85-9. In the patent literature covering pyridiazinone Met kinase inhibitors, the 2,5-difluorophenyl regioisomer is explicitly claimed as a separate embodiment from the 2,4-difluorophenyl analog, indicating that the spatial orientation of fluorine atoms alters the compound's interaction with the kinase ATP-binding pocket [1]. While no head-to-head enzymatic IC50 data for these two specific compounds are publicly available, this regiochemical distinction is tied to molecular recognition differences that can impact target binding and selectivity profiles [2].

Kinase Inhibition ACAT Inhibition Regiochemical Selectivity

Linker Length Differentiation: Propyl Spacer vs. Ethyl Spacer Impact on Molecular Topology

CAS 1058174-90-5 incorporates a three-carbon propyl linker connecting the urea moiety to the pyridazinone nitrogen, whereas its direct analog CAS 1049219-26-2 contains a two-carbon ethyl linker. This methylene group difference increases the distance between the pharmacophoric elements by approximately 1.2–1.5 Å in the fully extended conformation and alters the conformational degrees of freedom available for target binding . In pyridazinone-urea SAR campaigns, linker length has been demonstrated to be a critical determinant of biological activity, with even single-methylene variations producing non-overlapping activity profiles [1].

Linker SAR Pharmacophore Geometry Conformational Flexibility

Halogen Loading Differentiation: 2,5-Difluoro vs. Mono-Fluoro and Chloro-Fluoro Analogs

CAS 1058174-90-5 features two fluorine atoms on the phenyl ring (2,5-difluoro), distinguishing it from the mono-fluoro analog 1-(4-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea (MW: 380.4 g/mol) and the chloro-fluoro analog 1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea (MW: 414.87 g/mol) . The presence of a second fluorine atom increases electronegativity, alters lipophilicity (calculated logP shift of approximately +0.3 to +0.5 units compared to the mono-fluoro analog), and introduces an additional hydrogen-bond acceptor site. In related pyridazine-urea ACAT inhibitor series, halogen substitution pattern and count have been correlated with both enzyme inhibitory potency and microsomal stability [1].

Halogen Bonding Metabolic Stability Lipophilicity Modulation

Validated Application Scenarios for 1-(2,5-Difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea (CAS 1058174-90-5) Based on Structural Differentiation Evidence


Regiochemical Selectivity Profiling in Kinase or ACAT Inhibitor Screening Cascades

When conducting a structure-activity relationship (SAR) study that systematically probes the effect of fluorine regiochemistry on target engagement, CAS 1058174-90-5 serves as the defined 2,5-difluorophenyl reference compound. Its use alongside the 2,4-difluorophenyl isomer (CAS 1040671-85-9) enables the generation of matched-pair selectivity data that can reveal regioisomer-dependent differences in kinase selectivity or ACAT inhibition, as supported by the isomeric differentiation claimed in Met kinase patent families [1].

Linker-Dependent Pharmacophore Mapping Studies

For research programs investigating the optimal spatial separation between the urea hydrogen-bonding network and the pyridazinone hinge-binding motif, CAS 1058174-90-5 provides the three-carbon propyl linker variant. Comparison with the two-carbon ethyl-linker analog (CAS 1049219-26-2) allows quantitative assessment of linker length on biochemical IC50, cellular activity, and selectivity, which is essential for developing predictive pharmacophore models within this chemotype .

Fluorine Scan Hit Validation and Metabolic Stability Assessment

In lead optimization programs where fluorine scanning of the terminal phenyl ring is employed to balance potency, metabolic stability, and physicochemical properties, CAS 1058174-90-5 represents the 2,5-difluoro variant. Its procurement is justified when the experimental design requires direct comparison against mono-fluoro (4-fluorophenyl) or chloro-fluoro (3-chloro-4-fluorophenyl) congeners to establish quantitative structure-property relationships (QSPR) for halogen-dependent microsomal clearance and logD [2].

Patent-Context Chemical Reference Standard for Intellectual Property Protection

CAS 1058174-90-5 falls within the structural scope of pyridiazinone-urea kinase inhibitor patents (e.g., US8173653) that explicitly enumerate 2,5-difluorophenyl-substituted embodiments. Obtaining an authenticated sample of this specific regioisomer is critical for freedom-to-operate analyses, patent circumvention strategies, or as a positive control in comparative biological testing against proprietary lead candidates within the same IP space [1].

Quote Request

Request a Quote for 1-(2,5-difluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.